Allyl 2-cyanoacrylate

Description

Historical Trajectory and Evolution of Cyanoacrylate Adhesives in Polymer Science Research

The discovery of cyanoacrylate adhesives was a serendipitous event that occurred during World War II. In 1942, a team of scientists led by Dr. Harry Coover at B.F. Goodrich was investigating materials for clear plastic gun sights and synthesized a formulation that adhered to everything it touched. wikipedia.orgacs.org The substance was initially rejected for its intended application. wikipedia.org The adhesive potential of cyanoacrylates was "rediscovered" in 1951 by Coover and his colleague Fred Joyner at Eastman Kodak while researching heat-resistant acrylate (B77674) polymers for jet canopies. acs.orgbris.ac.uk This led to the first commercial cyanoacrylate adhesive, Eastman 910, being introduced in 1958. wikipedia.orgresearchgate.netraajournal.com

Initially, cyanoacrylates were considered specialty industrial adhesives with limited sales due to issues with stability and a slow recognition of their unique properties by users. researchgate.net The 1970s saw rapid growth as these challenges were addressed and industrial applications were developed. wikipedia.orgresearchgate.net The fundamental chemistry of cyanoacrylates involves the Knoevenagel reaction, which is the condensation of an alkyl cyanoacetate (B8463686) with formaldehyde (B43269). bris.ac.uk This produces a monomer that is highly reactive and polymerizes rapidly in the presence of weak bases like water. bris.ac.ukraajournal.com

The primary limitation of early alkyl 2-cyanoacrylate adhesives was their low heat resistance, typically around 80°C. afinitica.com This spurred research into modifying the ester group of the cyanoacrylate molecule to improve thermal properties. afinitica.comafinitica.com The synthesis of unsaturated 2-cyanoacrylate monomers, including allyl 2-cyanoacrylate, was a significant step in this direction. afinitica.com The underlying hypothesis was that the unsaturated bonds in the ester radical would allow for a secondary, heat-initiated polymerization, creating a cross-linked, three-dimensional structure with superior thermal resistance. afinitica.comafinitica.com This has been a key driver in the evolution of cyanoacrylate research, moving from simple, fast-curing adhesives to more robust, functional polymers for advanced applications. afinitica.comnih.gov

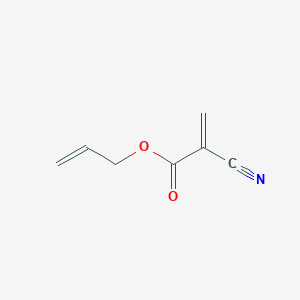

Distinctive Chemical Structure and Enhanced Reactivity of this compound for Advanced Material Development

The defining feature of this compound is the presence of a carbon-carbon double bond within its allyl ester group (CH₂=CHCH₂−), in addition to the primary double bond of the acrylate backbone. afinitica.comthreebond.co.jp This dual functionality sets it apart from saturated alkyl cyanoacrylates like ethyl 2-cyanoacrylate. afinitica.comafinitica.com The high reactivity of the main acrylate double bond is due to the strong electron-withdrawing effects of the adjacent cyano (−CN) and ester (−COOR) groups. raajournal.commdpi.com This makes the β-carbon of the acrylate highly susceptible to nucleophilic attack, leading to rapid anionic polymerization initiated by weak bases such as moisture. researchgate.netmdpi.compcbiochemres.com

The unique contribution of the allyl group is its ability to undergo a secondary polymerization or cross-linking reaction at elevated temperatures. afinitica.comnih.govmdpi.comresearchgate.net After the initial anionic polymerization cures the adhesive, the application of heat can initiate a radical polymerization of the allyl groups. afinitica.com This results in the formation of a cross-linked, three-dimensional polymer network. afinitica.comafinitica.com This cross-linking significantly enhances the thermal properties of the resulting polymer. afinitica.comthreebond.co.jpafinitica.com For instance, thermal aging of this compound bonds leads to an increase in the glass transition temperature (Tg), whereas no such change is observed for ethyl 2-cyanoacrylate bonds. afinitica.com This improved temperature resistance makes this compound a valuable monomer for developing adhesives for high-temperature applications. nih.gov

Furthermore, research into prepolymerized this compound (PAC) has shown that controlled heating can induce partial polymerization of the allyl group's double bond, creating longer polymer chains. google.comresearchgate.net This prepolymerization can be controlled to adjust the viscosity of the resulting material. google.com This process enhances the material's properties for specialized applications by modifying its mechanical and biocompatibility characteristics. researchgate.netresearchgate.net

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₇H₇NO₂ | nih.gov |

| CAS Number | 7324-02-9 | nih.gov |

| Primary Polymerization | Anionic polymerization via the acrylate double bond, initiated by weak bases (e.g., water). | researchgate.netmdpi.com |

| Secondary Polymerization | Heat-initiated radical polymerization via the allyl group's double bond, leading to cross-linking. | afinitica.comafinitica.com |

| Key Advantage | Improved temperature resistance due to the formation of heat-induced crosslinks in the polymer. | afinitica.comafinitica.com |

Foundational Research Areas and Emerging Paradigms in this compound Polymer Science

Research in this compound polymer science has primarily focused on leveraging its unique cross-linking ability to enhance material properties, particularly thermal resistance. A foundational area of study has been the comparison of this compound with its saturated alkyl counterparts, demonstrating the superior performance of the former under thermal stress. Studies have shown that adhesive bonds made with this compound exhibit significantly improved lap-shear strength at elevated temperatures after thermal aging, a direct result of the formation of a cross-linked polymer network. afinitica.comafinitica.com This has established this compound as a key monomer for high-temperature adhesives. nih.gov

Another significant research avenue involves the use of this compound as a cross-linking agent in formulations with other cyanoacrylate monomers, such as ethyl 2-cyanoacrylate. Adding even a small percentage of this compound can substantially increase the thermal resistance of the resulting adhesive blend. tandfonline.com This approach allows for the tailoring of adhesive properties to meet specific performance requirements.

More recently, emerging research paradigms have shifted towards the development of functional and "smart" materials based on this compound. A notable area is the development of prepolymerized this compound (PAC) for biomedical applications. google.comresearchgate.net By carefully controlling the initial polymerization of the allyl groups, researchers can create longer-chain structures that can be mixed with other biocompatible polymers. researchgate.netnih.gov For instance, PAC has been blended with biodegradable elastomers like poly(L-lactide-co-ε-caprolactone) (PLCL) and poly L-lactic acid (PLLA) to create flexible and more biocompatible bio-glues. researchgate.netnih.govnih.gov These advanced materials show promise for applications such as tissue adhesives with improved mechanical properties and reduced cytotoxicity. researchgate.netresearchgate.netnih.gov Furthermore, hybrid materials incorporating PAC with substances like hydroxyapatite (B223615) are being explored for multifunctional bio-glues, expanding the potential applications into hard tissue adhesion. tandfonline.com

| Research Focus | Key Finding | Reference |

|---|---|---|

| Thermal Resistance | Thermal aging of this compound adhesive bonds increases their glass transition temperature (Tg) and lap-shear strength at elevated temperatures due to heat-induced cross-linking. | afinitica.comafinitica.com |

| Cross-linking Agent | Used as a cross-linking component with ethyl 2-cyanoacrylate, it significantly improves the heat resistance of the adhesive mixture. | tandfonline.com |

| Prepolymerization | Prepolymerized this compound (PAC) can be produced by heating, leading to longer polymer chains and controlled viscosity. | google.com |

| Biomedical Adhesives | PAC blended with biodegradable polymers (e.g., PLLA, PLCL) results in bio-glues with enhanced flexibility, biocompatibility, and improved wound healing properties compared to conventional cyanoacrylate adhesives. | researchgate.netnih.govnih.gov |

| Hybrid Materials | Mixing PAC with materials like hydroxyapatite creates multifunctional bio-glues with potential for hard tissue applications. | tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-3-4-10-7(9)6(2)5-8/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCZEZQMUWEPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30209-88-2 | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30209-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5064625 | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7324-02-9 | |

| Record name | 2-Propen-1-yl 2-cyano-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7324-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ3WUR5LXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Prepolymerization Strategies

Monomer Synthesis Pathways of Allyl 2-Cyanoacrylate

The creation of the this compound monomer is primarily achieved through two established chemical routes: Knoevenagel condensation and depolymerization.

The traditional and most common method for synthesizing cyanoacrylate monomers, including this compound, is the Knoevenagel condensation. google.comacs.org This reaction involves the condensation of an alkyl cyanoacetate (B8463686), in this case, allyl cyanoacetate, with a formaldehyde (B43269) source, such as paraformaldehyde. google.comafinitica.com The reaction is typically base-catalyzed, with catalysts like piperidine (B6355638) being used. afinitica.comgoogle.com

The process generally proceeds in a nonaqueous solvent to facilitate the removal of water via azeotropic distillation, using stoichiometric amounts of the reactants. afinitica.com The initial product of this condensation is not the monomer itself, but an intermediate low molecular weight polymer. afinitica.comafinitica.com This is a crucial distinction of the traditional Knoevenagel approach for cyanoacrylates. The reaction conditions, including the choice of catalyst and solvent, are optimized to control the condensation process. raajournal.com For instance, piperidine has been found to be a more effective catalyst than diethylamine, leading to higher conversion rates and better yields. afinitica.com

Recent advancements have explored acid-catalyzed Knoevenagel condensation as a "crackless" synthesis method, aiming to produce the monomer directly and avoid the subsequent depolymerization step. google.comacs.org This newer approach can circumvent the high-temperature requirements and potential for thermal degradation associated with the traditional method. acs.org

Following the Knoevenagel condensation, the resulting low molecular weight polymer, or oligomer, must be broken down to yield the high-purity this compound monomer. This is achieved through a process of thermal depolymerization, often referred to as pyrolysis or "cracking". afinitica.comafinitica.comafinitica.com

The depolymerization is conducted under vacuum and at elevated temperatures, typically ranging from 150°C to 250°C. google.comraajournal.com The process is carried out in the presence of acidic stabilizers like phosphorus pentoxide (P₂O₅) and radical inhibitors such as hydroquinone (B1673460) to prevent premature repolymerization of the highly reactive monomer. google.com The temperature of pyrolysis is a critical parameter; for oligomers containing allyl groups, temperatures above 220°C can lead to cross-linking, which significantly reduces the yield of the desired monomer. afinitica.com The goal is to produce oligomers with a minimum molecular mass that can undergo pyrolysis at lower temperatures. afinitica.com

The crude monomer obtained from depolymerization is then purified, often by distillation, to achieve a high degree of purity, typically in the range of 98-100%. google.com

Controlled Prepolymerization of this compound (PAC)

To modify the properties of this compound, particularly for specialized applications, a controlled prepolymerization step is often employed. This process results in Prepolymerized this compound (PAC), which has a longer chain structure compared to the monomer. plos.orgdoaj.orgnih.gov

The prepolymerization of this compound is typically induced by heating the monomer. google.com This process causes polymerization to occur at the double bond of the allyl group, leading to an increase in the alkyl chain length. google.com The key parameters that are controlled during this process are the heating temperature and the duration of the heating. google.com

Research has shown that the viscosity of the resulting prepolymer can be controlled by carefully managing these parameters. google.com For instance, one study identified optimal prepolymerization conditions for a specific application to be heating at 130°C for 60 minutes. researchgate.netnih.gov The heating temperature can range from 50°C to 200°C depending on the desired properties of the final product. google.com This controlled prepolymerization aims to create a structure where the double bond adjacent to the cyano group remains intact for subsequent polymerization during its application. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Temperature | 130°C | researchgate.netnih.gov |

| Time | 60 minutes | researchgate.netnih.gov |

| General Temperature Range | 50°C to 200°C | google.com |

The structural changes occurring during the prepolymerization of this compound are analyzed using various spectroscopic and analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy and Thermal Gravimetric Analysis (TGA) are commonly used to confirm the chemical structure and thermal stability of the resulting Prepolymerized this compound (PACA). nih.gov

FT-IR spectroscopy can identify the characteristic functional groups within the molecule, confirming the presence of the allyl group and the cyanoacrylate functionality. Changes in the spectra before and after prepolymerization can elucidate the extent of reaction at the allyl double bond. TGA provides information on the thermal decomposition of the material, which can be correlated with its molecular weight and cross-linking density. nih.gov

Dynamical mechanical analysis of poly(this compound) has shown an increase in the storage modulus, which is attributed to cross-linking through the unsaturated side group. afinitica.com Furthermore, techniques like Raman spectroscopy have been employed to analyze the biochemical changes when PACA is used in certain applications, providing insights into the denaturation and conformational changes in proteins and nucleic acids. plos.orgdoaj.orgnih.gov

| Analytical Technique | Information Obtained | Reference |

|---|---|---|

| Fourier Transform Infrared (FT-IR) Spectroscopy | Chemical structure and functional groups | nih.gov |

| Thermal Gravimetric Analysis (TGA) | Thermal stability and decomposition profile | nih.gov |

| Dynamical Mechanical Analysis (DMA) | Storage modulus and evidence of cross-linking | afinitica.com |

| Raman Spectroscopy | Biochemical changes and molecular vibrations | plos.orgdoaj.orgnih.gov |

Polymerization Mechanisms and Kinetic Studies of Allyl 2 Cyanoacrylate

Anionic Polymerization Pathways and Mechanisms

The anionic polymerization of cyanoacrylates, including allyl 2-cyanoacrylate, is notoriously rapid and can be initiated by even very weak nucleophiles. This high reactivity is attributed to the strong electron-withdrawing nature of the cyano and ester groups, which makes the β-carbon of the double bond highly electrophilic.

Initiation Mechanisms in the Presence of Weak Nucleophiles

The initiation of anionic polymerization of this compound can be triggered by a variety of weak nucleophiles, such as water (moisture), alcohols, amines, and phosphines. swaminathansivaram.insemanticscholar.org The general mechanism involves the nucleophilic attack on the electron-deficient β-carbon of the monomer's double bond.

For instance, initiation by water, which is often ambient moisture, proceeds by the attack of a hydroxyl ion or even a water molecule on the monomer. This leads to the formation of a carbanion, which is the propagating species, and a counter-ion. vt.edu Similarly, other weak bases like amines and phosphines can initiate polymerization, leading to a zwitterionic intermediate. swaminathansivaram.in

The initiation process can be represented as follows:

Initiation by Hydroxide: HO⁻ + CH₂=C(CN)COOCH₂CH=CH₂ → HO-CH₂-C⁻(CN)COOCH₂CH=CH₂

Initiation by Amines (Zwitterionic): R₃N + CH₂=C(CN)COOCH₂CH=CH₂ → R₃N⁺-CH₂-C⁻(CN)COOCH₂CH=CH₂

The high reactivity of cyanoacrylates means that even substrates with nucleophilic groups on their surfaces can initiate polymerization, leading to strong adhesive bonds.

Propagating Chain Dynamics and Molecular Weight Control

Once initiated, the resulting carbanion is a potent nucleophile that rapidly adds to another monomer molecule, propagating the polymer chain. swaminathansivaram.in The propagating carbanion is resonance-stabilized by the adjacent cyano and ester groups, which contributes to the high rate of polymerization. swaminathansivaram.in

The propagation step can be depicted as:

[Propagating Chain]-CH₂-C⁻(CN)COOCH₂CH=CH₂ + CH₂=C(CN)COOCH₂CH=CH₂ → [Propagating Chain]-CH₂-C(CN)(COOCH₂CH=CH₂)-CH₂-C⁻(CN)COOCH₂CH=CH₂

Controlling the molecular weight and molecular weight distribution (MWD) in the conventional anionic polymerization of cyanoacrylates is challenging due to the extremely high propagation rates and sensitivity to impurities. However, techniques for living anionic polymerization can offer better control. In a living polymerization, there are no chain transfer or termination steps, allowing for the synthesis of polymers with predictable molecular weights and narrow MWDs. semanticscholar.orgnih.gov The number-average molecular weight (Mn) in a living system can be controlled by the monomer-to-initiator ratio. semanticscholar.org

For cyanoacrylates, achieving a living polymerization requires stringent control of reaction conditions, including the purity of reactants and the use of specific initiators and solvents. universityofgalway.ie While challenging, controlled anionic polymerization can be used to synthesize well-defined poly(alkyl cyanoacrylate)s. universityofgalway.ie The molecular weight of poly(cyanoacrylates) is also known to be influenced by the pH of the reaction medium. mdpi.com

| Parameter | Influence on Anionic Polymerization |

| Initiator Concentration | Higher initiator concentration can lead to a larger number of polymer chains, potentially resulting in lower molecular weight. |

| Monomer Purity | Impurities can act as terminating agents or co-initiators, leading to broader molecular weight distribution. |

| Solvent Polarity | The choice of solvent can affect the reactivity of the initiator and the propagating chain end. |

| Temperature | While polymerization can occur over a range of temperatures, it can influence the rate of initiation and propagation. |

Influence of Environmental Moisture and Surface Interactions on Anionic Polymerization

Environmental moisture is a significant factor in the anionic polymerization of cyanoacrylates. mdpi.com Atmospheric humidity is often sufficient to initiate polymerization, which is the principle behind the rapid curing of cyanoacrylate adhesives. mdpi.com The hydroxyl ions from the dissociation of water act as potent initiators. vt.edu

Surface characteristics also play a critical role. The polymerization can be initiated on the surface of a substrate, and the nature of that surface can influence the polymerization kinetics. cmu.edu Substrates with higher surface energy and the presence of nucleophilic functional groups can accelerate polymerization. scispace.com For instance, surfaces with hydroxyl or amino groups can act as initiation sites. The wettability of the monomer on the substrate is also important for ensuring uniform polymerization and adhesion. cmu.edu

Free Radical Polymerization Under Controlled Conditions

While anionic polymerization is the more common and facile pathway for cyanoacrylates, free radical polymerization of this compound is also possible and offers advantages in terms of synthesizing polymers with different architectures and properties. A crucial requirement for the free radical polymerization of cyanoacrylates is the presence of an acidic stabilizer to inhibit the much faster anionic polymerization. mdpi.com

Initiator Systems and Reaction Environment for Radical Polymerization

Common thermal initiators such as 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) can be used to initiate the free radical polymerization of cyanoacrylates. mdpi.commdpi.com The choice of initiator depends on the desired reaction temperature and the solvent used.

AIBN: This initiator decomposes upon heating to generate two cyanoisopropyl radicals, which then initiate polymerization. mdpi.com It is a common choice for polymerizations conducted around 60-80 °C.

BPO: Benzoyl peroxide decomposes to form benzoyloxy radicals, which can then initiate polymerization. BPO is effective at slightly higher temperatures than AIBN.

The reaction environment must be carefully controlled. The presence of a strong acid, such as a sulfonic acid, is necessary to act as an anionic inhibitor. mdpi.com The choice of solvent can also influence the polymerization kinetics and the solubility of the resulting polymer. mdpi.com

| Initiator System | Typical Reaction Conditions |

| AIBN | 60-80 °C, in a suitable organic solvent, with an acidic inhibitor. |

| BPO | 80-100 °C, in a suitable organic solvent, with an acidic inhibitor. |

| Redox Initiators | Can be used at lower temperatures, often involving a combination of an oxidizing and a reducing agent. |

Controlled Radical Polymerization Techniques (e.g., RAFT)

Controlled radical polymerization (CRP) techniques offer a pathway to synthesize poly(this compound) (PA2-CA) with well-defined molecular weights and narrow polydispersity, a feat not readily achievable through conventional free radical polymerization. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been explored for cyanoacrylate monomers.

The RAFT polymerization of cyanoacrylates is typically conducted under acidic conditions to suppress the competing and extremely rapid anionic polymerization. The process involves a conventional radical initiator to generate primary radicals, which then react with a RAFT agent to form a dormant species. This dormant species can reversibly generate active propagating radicals, allowing for controlled chain growth.

For instance, the RAFT polymerization of cyanoacrylates has been successfully carried out using a macroRAFT agent, such as poly(methyl methacrylate), in the presence of a radical initiator like 1,1'-azobis(cyclohexanenitrile) (ACN) and an anionic stabilizer like 1,3-propanesultone at elevated temperatures of 90–95 °C researchgate.net. The living character of the polymerization is evidenced by a linear increase in molecular weight with conversion and the maintenance of a narrow, monomodal molecular weight distribution.

Table 1: Representative Conditions for RAFT Polymerization of Cyanoacrylates

| Parameter | Condition |

| Monomer | This compound |

| RAFT Agent | Poly(methyl methacrylate) macroRAFT agent |

| Initiator | 1,1'-Azobis(cyclohexanenitrile) (ACN) |

| Anionic Stabilizer | 1,3-Propanesultone |

| Temperature | 90–95 °C |

Zwitterionic Polymerization Processes of Cyanoacrylates

In the absence of acidic stabilizers, the polymerization of this compound is dominated by anionic mechanisms, often proceeding via a zwitterionic pathway, particularly when initiated by nucleophiles such as tertiary amines or phosphines mdpi.com. This process is characterized by an initiation step where the nucleophile attacks the electron-deficient β-carbon of the monomer, forming a zwitterionic species.

This zwitterion then propagates by attacking another monomer molecule, with the carbanionic end adding to the β-carbon and the cationic end remaining as a counter-ion. The propagation continues in this manner, leading to the formation of a high molecular weight polymer. The propagating carbanion is stabilized by resonance through the adjacent cyano and ester groups mdpi.com. The presence of water can also influence the zwitterionic polymerization, in some cases acting as an initiator itself nih.govafinitica.com.

Crosslinking Mechanisms via the Allyl Unsaturated Group

The presence of the allyl group in poly(this compound) provides a reactive handle for subsequent crosslinking, which can significantly enhance the thermal and mechanical properties of the polymer.

Thermal-Induced Crosslinking Reactions in Poly(this compound)

Poly(this compound) can undergo thermal crosslinking at elevated temperatures. This process is attributed to reactions involving the pendant allyl groups, leading to the formation of a three-dimensional network structure. This crosslinking imparts improved temperature resistance to the polymer nih.govafinitica.com. For example, adhesive bonds made with this compound exhibit significantly better lap-shear strength at elevated temperatures after thermal aging compared to their non-crosslinkable counterparts like ethyl 2-cyanoacrylate afinitica.com. Differential scanning calorimetry (DSC) can be used to study the kinetics of this heat-induced crosslinking afinitica.com.

Chemical Strategies for Post-Polymerization Crosslinking

The allyl group is amenable to a variety of chemical modifications, allowing for post-polymerization crosslinking under milder conditions than thermal treatment. A particularly effective and versatile method is the thiol-ene "click" reaction. This reaction involves the radical-mediated addition of a thiol to the alkene of the allyl group, which can be initiated by UV light or a thermal initiator.

By treating poly(this compound) with a multifunctional thiol, such as a dithiol or a tetrathiol, a crosslinked network can be readily formed. This approach offers excellent control over the crosslink density and the final properties of the material. The thiol-ene reaction is known for its high efficiency, orthogonality to many other functional groups, and mild reaction conditions, making it an attractive strategy for creating robust polymer networks.

Kinetic Analysis and Computational Modeling of this compound Polymerization

A quantitative understanding of the polymerization kinetics is crucial for controlling the polymerization process and tailoring the properties of the resulting polymer.

Polymer Modification and Advanced Formulation Strategies

Copolymerization Approaches for Tailored Properties

Copolymerization is a versatile method for modifying the structure and, consequently, the properties of polymers. By incorporating different monomer units into the polymer chain with allyl 2-cyanoacrylate, it is possible to fine-tune characteristics such as flexibility, degradation rate, and thermal stability.

The synthesis of this compound copolymers can be achieved through various polymerization mechanisms, with radical polymerization being a key method, particularly when modifying thermal properties. The presence of the allyl group, in addition to the acrylate (B77674) double bond, allows for potential crosslinking reactions at elevated temperatures, a feature that can be exploited to create thermoset adhesives. tulane.edu

The general synthesis process involves the reaction of this compound monomer with one or more comonomers in the presence of an initiator. For radical polymerization, an acidic environment is necessary to inhibit the otherwise dominant and extremely rapid anionic polymerization that is characteristic of cyanoacrylates. nih.gov The synthesis of a prepolymer of this compound can also be performed by heating the monomer to induce polymerization through the allyl group's double bond, leaving the reactive cyanoacrylate group available for subsequent adhesion. researchgate.net

Characterization of the resulting copolymers is crucial to understanding their structure and properties. Key analytical techniques include:

Fourier Transform Infrared (FTIR) Spectroscopy : Used to confirm the incorporation of the different monomer units into the copolymer chain by identifying their characteristic functional groups. pcbiochemres.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the copolymer structure and composition.

Thermal Gravimetric Analysis (TGA) : Determines the thermal stability and degradation profile of the copolymer.

Differential Scanning Calorimetry (DSC) : Used to measure the glass transition temperature (Tg) and other thermal events, such as crosslinking. youtube.com

In copolymerization, reactivity ratios (r1 and r2) are critical parameters that describe the preference of a growing polymer chain radical to add a monomer of its own type versus the other comonomer. 182.160.97 They are defined as the ratio of the rate constant for a radical adding its own monomer to the rate constant for it adding the other monomer (e.g., r1 = k11/k12). 182.160.97 The values of these ratios determine the composition and sequence distribution of the monomer units in the final copolymer. tulane.edu

r1r2 = 1 : Ideal or random copolymerization where the monomer units are arranged randomly along the chain. mdpi.com

r1r2 < 1 : Tendency towards alternating copolymerization. If r1 and r2 are both close to zero, a highly alternating structure is formed. mdpi.com

r1r2 > 1 : Tendency towards block copolymerization, where long sequences of the same monomer are present (this is rare in radical polymerization). mdpi.com

Specific reactivity ratios for this compound are not widely documented. However, data for related alkyl 2-cyanoacrylates, such as methyl 2-cyanoacrylate (M1), copolymerized with methyl methacrylate (MMA, M2), show values of r1 = 0.25 and r2 = 0.04. nih.gov The product (r1r2 = 0.01) is much less than 1, indicating a strong tendency for alternation. nih.govmdpi.com

The copolymerization of allyl monomers, in general, can be complicated by "degradative chain transfer," where a hydrogen atom is abstracted from the allyl group, creating a less reactive resonance-stabilized radical. tandfonline.com This can slow the polymerization rate and lower the molecular weight of the resulting polymer. tandfonline.com Understanding these reactivity patterns is essential for designing synthesis strategies to produce copolymers with a desired structure and predictable properties.

Blending and Composite Formulations for Enhanced Performance

Blending this compound with other polymers or incorporating inorganic fillers are effective strategies to create materials with superior performance, overcoming drawbacks like brittleness while enhancing biocompatibility or mechanical strength.

To counteract the brittleness and improve the biocompatibility of traditional cyanoacrylate adhesives for biomedical applications, pre-polymerized this compound (PACA) can be blended with biodegradable and flexible polymers. chegg.comnist.gov

Poly(L-lactide-co-ε-caprolactone) (PLCL) : Blending PACA with this biodegradable elastomer has been shown to significantly improve flexibility and biocompatibility. chegg.com While increasing the concentration of PLCL decreases the bond strength, it enhances the material's elasticity. nih.govchegg.com An optimal composition can be determined to balance adhesive strength with the improved mechanical properties and reduced cytotoxicity required for use as a "bio-glue". chegg.com

Poly L-lactic Acid (PLLA) : PLLA is another biocompatible and biodegradable polymer used in blends with PACA. nist.govtuwien.at These blends have been developed as tissue adhesives with improved mechanical properties and biocompatibility compared to commercially available adhesives. nist.govtuwien.at Studies on dermal wound healing in rats showed that PACA/PLLA adhesives resulted in less inflammation and enhanced collagen formation. nist.gov Furthermore, tissues treated with PACA/PLLA demonstrated higher tensile strength compared to those treated with commercial cyanoacrylate adhesives. nist.gov

Below is a table summarizing the effects of blending PACA with biodegradable polymers.

| Blend Component | Effect on Bond Strength | Effect on Flexibility/Elasticity | Effect on Biocompatibility |

| PLCL | Decreased with increasing PLCL content nih.govchegg.com | Improved nih.govchegg.com | Improved nih.govchegg.com |

| PLLA | Optimized for tissue adhesion nist.govtuwien.at | Improved tensile strength of healed tissue nist.gov | Improved; less inflammation nist.gov |

For applications in hard tissues like bone, the performance of this compound can be enhanced by creating composite materials with inorganic fillers.

Hydroxyapatite (B223615) (HA) : As the main mineral component of bone, hydroxyapatite is an ideal reinforcing agent for bioadhesives intended for orthopedic or dental use. nih.gov Incorporating HA into a pre-polymerized this compound matrix can improve the physical properties of the adhesive. nih.gov Research has shown that an optimal mixture ratio of HA can enhance bond strength. nih.gov These composite bio-glues are designed to be advanced adhesives for hard tissue applications. nih.gov The use of HA in composites is well-established for its ability to promote bone integration and provide mechanical reinforcement.

Additives play a crucial role in fine-tuning the final properties of this compound formulations. The inherent reactivity of the allyl group itself contributes to improved thermal resistance through heat-induced crosslinking. youtube.com

Thermally Curing Agents : The addition of bi- or polyfunctional compounds containing unsaturated groups, such as diallyl muconate or tris(allyloxycarboxyethyl) isocyanurate, can act as structuring agents. Upon heating, these additives can participate in crosslinking reactions, significantly enhancing the thermal stability and heat resistance of the cured adhesive. Compositions containing such modifiers have been shown to be stable to prolonged thermal aging at temperatures between 150–250°C.

Other Monomers : Blending with other monomers can also modify properties. For instance, mixing pre-polymerized this compound with bisphenol A glycidyl methacrylate (bis-GMA) has been explored to enhance physical properties and biocompatibility for adhesives used with hard tissues. nih.gov

Nanostructured Poly(this compound) Materials

The development of nanostructured materials from poly(this compound) has opened new avenues for advanced applications, leveraging the unique properties of the polymer at the nanoscale. These materials, primarily in the form of nanofibers and nanoparticles, are engineered to exhibit high surface-area-to-volume ratios and tunable properties, making them suitable for specialized biomedical and technological fields.

Fabrication and Characterization of Nanofibers from Poly(this compound)

The fabrication of poly(this compound) nanofibers is predominantly achieved through the electrospinning technique. This method allows for the production of continuous polymer fibers with diameters ranging from nanometers to a few micrometers.

Fabrication Process

The electrospinning process for poly(this compound) involves a multi-step procedure to prepare a suitable polymer solution for spinning.

Gel Formation : The this compound monomer is first mixed with a dipolar aprotic solvent, such as dimethyl sulfoxide, to initiate polymerization and form a poly(this compound) gel.

Solution Preparation : The resulting gel is then dissolved in a volatile solvent capable of dissolving acrylates, with acetone and acetonitrile being common choices. The concentration of the polymer in the solution is a critical parameter, typically ranging from 2% to 20% (w/v), as it significantly influences the viscosity and spinnability of the solution. google.com

Electrospinning : The polymer solution is loaded into a syringe equipped with a metallic needle (spinneret) and extruded at a constant flow rate by a syringe pump. A high voltage (typically 10-15 kV) is applied between the spinneret and a grounded collector plate. google.com The electrostatic forces overcome the surface tension of the polymer solution, ejecting a charged jet that travels towards the collector. During this transit, the solvent evaporates, and the jet is stretched and solidified into fine nanofibers, which are deposited on the collector as a non-woven mat. google.comnih.gov

Table 1: Typical Electrospinning Parameters for Poly(cyanoacrylate) Nanofibers

| Parameter | Typical Value/Range | Purpose | Source |

| Polymer Concentration | 2% - 20% w/v | Affects solution viscosity and fiber morphology. | google.com |

| Solvent System | Acetone, Acetonitrile | Dissolves the polymer gel to create a spinnable solution. | google.com |

| Applied Voltage | 10 - 15 kV | Provides the electrostatic force to eject and draw the polymer jet. | google.com |

| Flow Rate | 3 - 5 ml/h | Controls the volume of solution fed to the spinneret. | google.com |

| Tip-to-Collector Distance | ~15 cm | Influences the solvent evaporation time and fiber diameter. | google.com |

Characterization of Nanofibers

The properties of the fabricated poly(this compound) nanofibers are assessed using various analytical techniques to ensure they meet the desired specifications for their intended application.

Structural Analysis : Fourier-transform infrared spectroscopy (FTIR) is employed to confirm the chemical structure of the polymer within the nanofibers. researchgate.netpsu.edu By analyzing the absorption bands, FTIR can verify the successful polymerization of the this compound monomer and the integrity of the functional groups after the electrospinning process.

Molecular Weight Determination : Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the poly(this compound). psu.edu These parameters are crucial as they influence the mechanical and degradation properties of the resulting nanofibers.

Synthesis and Applications of Poly(this compound) Nanoparticles

Poly(this compound) nanoparticles are colloidal systems that have garnered significant interest, particularly for biomedical applications like drug delivery. Their synthesis can be precisely controlled to achieve desired sizes and surface functionalities.

Synthesis Methods

The synthesis of poly(this compound) nanoparticles is typically carried out via in-situ polymerization of the this compound monomer in an aqueous medium. Anionic polymerization is a common mechanism. researchgate.net

A standard method involves the dropwise addition of the this compound (ALCA) monomer to an acidic aqueous solution (e.g., citric acid) containing a stabilizer like dextran. acs.org The polymerization proceeds under magnetic stirring for several hours, resulting in a suspension of nanoparticles. acs.org This method allows for nearly quantitative conversion of the monomer into polymer nanoparticles. acs.org

A more advanced approach involves the synthesis of core-shell nanoparticles. For instance, poly(n-butyl cyanoacrylate)@poly(this compound) (PBCA@PALCA) nanoparticles can be prepared by first polymerizing the n-butyl cyanoacrylate (BCA) monomer to form the core, followed by the addition and polymerization of the ALCA monomer to form the shell. acs.org This core-shell structure provides distinct compartments and allows for the functionalization of the nanoparticle surface via the allyl groups present in the shell. acs.org

Table 2: Synthesis and Properties of PBCA@PALCA Core-Shell Nanoparticles

| Property | Description | Significance | Source |

| Synthesis Method | Anionic polymerization in an aqueous solution of citric acid and dextran. | Allows for control over core size and shell thickness. | acs.org |

| Core Material | Poly(n-butyl cyanoacrylate) (PBCA) | Can be loaded with therapeutic agents during synthesis. | acs.org |

| Shell Material | Poly(this compound) (PALCA) | Provides accessible allyl groups on the surface for further functionalization. | acs.org |

| Particle Characteristics | Extraordinarily monodisperse. | Ensures uniform properties and predictable performance. | acs.org |

Applications of Poly(this compound) Nanoparticles

The primary application of poly(this compound) nanoparticles lies in the field of drug delivery. The polymer is biodegradable, and its nanoparticles can encapsulate a wide range of therapeutic agents. nih.govscispace.comtaylorfrancis.com

The presence of the reactive allyl group on the surface of PALCA nanoparticles is particularly advantageous. These groups can be chemically modified post-synthesis to attach targeting ligands or other functional polymers. For example, the allyl groups on PBCA@PALCA core-shell nanoparticles can be converted to epoxide functionalities. acs.org These epoxides can then be used to graft thermoresponsive polymers onto the nanoparticle surface. This modification creates a "smart" drug delivery system where the release of an encapsulated drug can be triggered by changes in temperature, offering a controlled and targeted therapeutic approach. acs.org This strategy has been explored for the controlled release of chemotherapy drugs, demonstrating the potential to enhance the efficacy of cancer treatments. acs.org

Advanced Characterization of Poly Allyl 2 Cyanoacrylate Materials

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of polymers. Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer detailed information about the functional groups present and changes in the polymeric structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Structure Elucidation

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a polymer, confirming its chemical structure. For poly(allyl 2-cyanoacrylate), the FT-IR spectrum is characterized by specific absorption bands corresponding to the vibrations of its constituent chemical bonds. The polymerization of the this compound monomer can be monitored by observing the disappearance of peaks associated with the vinyl C=C bond.

Key characteristic absorption peaks for poly(this compound) include a strong band for the nitrile group (C≡N) and another for the carbonyl group (C=O) of the ester. The presence of the allyl group is confirmed by peaks corresponding to C-H bonds of the vinyl group and the C=C double bond, although the latter's intensity diminishes significantly upon polymerization and potential cross-linking.

Table 1: Characteristic FT-IR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~2240 | C≡N stretch | Nitrile |

| ~1750 | C=O stretch | Ester Carbonyl |

| ~1250 | C-O stretch | Ester Linkage |

| ~1645 | C=C stretch | Allyl Group (residual) |

Note: The exact peak positions can vary slightly based on the polymer's molecular weight, sample preparation, and instrument calibration.

Raman Spectroscopy for Polymeric Structural Changes and Material Interactions

Raman spectroscopy serves as a complementary technique to FT-IR, offering high sensitivity for non-polar bonds and providing detailed insights into the polymer backbone and structural changes. It is particularly useful for studying polymerization kinetics and interactions with other materials. In the context of poly(this compound), Raman spectroscopy can effectively track the conversion of the monomer by monitoring the intensity of the C=C vinyl bond peak. researchgate.net

Studies have utilized Raman spectroscopy to analyze biochemical changes when PACA is used as a tissue adhesive, demonstrating its utility in complex biological environments. tainstruments.compolymerinnovationblog.com The technique can distinguish between the monomer and the polymer by identifying key vibrational modes.

Table 2: Key Raman Shifts for Analyzing Poly(this compound)

| Raman Shift (cm⁻¹) | Vibration Mode | Assignment |

|---|---|---|

| ~2239 | C≡N stretch | Nitrile Group |

| ~1731 | C=O stretch | Ester Carbonyl |

| ~1617 | C=C stretch | Vinyl Group (Monomer) |

Thermal Analysis Methods for Polymer Behavior

Thermal analysis techniques are crucial for determining the operational temperature range, stability, and mechanical properties of polymeric materials under thermal stress.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, the most important transition detected by DSC is the glass transition temperature (Tg), which marks the shift from a rigid, glassy state to a more flexible, rubbery state.

The glass transition temperature for poly(this compound) is reported to be approximately 130°C. This value is lower than that of poly(methyl cyanoacrylate) (~165°C) and poly(ethyl cyanoacrylate) (~140°C), a trend consistent with the increasing size of the alkyl side chain in the poly(alkyl 2-cyanoacrylate) family. tainstruments.com Furthermore, DSC analysis of PACA has revealed an exothermic peak above 215°C, which is attributed to the thermal cross-linking reaction of the pendant allyl groups.

Table 3: Thermal Properties of Poly(this compound) by DSC

| Thermal Property | Value | Description |

|---|---|---|

| Glass Transition Temperature (Tg) | ~130 °C | Onset of segmental chain mobility. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere. Polycyanoacrylates generally exhibit relatively poor thermal stability, with degradation often commencing at temperatures slightly above their Tg.

For poly(this compound), TGA shows that degradation begins around 160°C. However, its thermal stability can be significantly enhanced through heat-induced cross-linking. For instance, thermal aging of a PACA adhesive bond at elevated temperatures (e.g., 150°C) leads to a substantial reduction in weight loss at higher temperatures, indicating the formation of a more stable, cross-linked network.

Table 4: TGA Data on the Effect of Thermal Aging on Poly(this compound) Stability

| Thermal Aging Condition | Weight Loss at 250°C | Interpretation |

|---|---|---|

| No Aging | 44% | Thermal decomposition of the linear polymer. |

Data derived from studies on PACA adhesive layers. afinitica.com

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to characterize the viscoelastic properties of polymers, such as their stiffness (storage modulus) and energy dissipation characteristics (loss modulus). tainstruments.com These properties are measured as a function of temperature, time, or frequency.

Poly(this compound) exhibits unique behavior compared to other poly(alkyl cyanoacrylates). While most polymers show a sharp decrease in storage modulus above their Tg, PACA can demonstrate an increase in modulus at elevated temperatures. rsc.org This unusual behavior is a direct result of the thermally induced cross-linking of the pendant allyl groups, which increases the polymer's cross-link density and stiffness. This cross-linking enhances the material's temperature resistance and mechanical performance at high temperatures. afinitica.com

Table 5: Representative Viscoelastic Properties of Poly(this compound) from DMA

| Parameter | Below Tg (~25 °C) | Above Tg (~150 °C) | Above Tg with Thermal Aging |

|---|---|---|---|

| Storage Modulus (E') | High (Glassy State) | Low (Rubbery State) | Increases (Cross-linking) |

| Loss Modulus (E'') | Low | Peaks at Tg | Decreases as cross-linking proceeds |

| Tan Delta (E''/E') | Low | Peaks at Tg | Decreases and broadens |

This behavior underscores the potential for tailoring the thermomechanical properties of poly(this compound) through controlled thermal treatments.

Microscopic and Morphological Characterization

The microscopic evaluation of poly(this compound) is crucial for understanding the relationship between its surface morphology, internal structure, and adhesive performance. High-resolution imaging techniques provide invaluable data on the polymer's topography and failure mechanisms.

Scanning Electron Microscopy (SEM) for Surface Topography and Fracture Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface and fracture morphology of adhesive joints. npl.co.uk In the analysis of poly(this compound), SEM reveals significant changes in the material's failure mode, particularly after thermal treatment. afinitica.comafinitica.com This is a key advantage of the allyl functional group, which allows for a secondary, heat-induced crosslinking reaction after the initial anionic polymerization at room temperature. afinitica.com

Fractographic analysis of steel-steel joints bonded with this compound shows distinct differences compared to conventional cyanoacrylates, such as ethyl 2-cyanoacrylate. afinitica.comafinitica.com Before thermal aging, the fracture surfaces may exhibit characteristics of brittle failure. However, after thermal aging, which induces crosslinking within the polymer matrix, the morphology changes significantly. SEM imaging of these aged fracture surfaces reveals evidence of plastic deformation. afinitica.comafinitica.com This change indicates a transition from a brittle to a more ductile failure mode, which is consistent with the enhanced thermal stability and strength observed in mechanical tests. afinitica.com In contrast, adhesives like ethyl 2-cyanoacrylate typically show interfacial and brittle failure, which becomes more pronounced after thermal aging. afinitica.com

| Adhesive Type | Condition | Primary Failure Mode Observed via SEM | Implication |

| Poly(this compound) | Before Thermal Aging | Brittle / Interfacial | Standard cyanoacrylate behavior |

| Poly(this compound) | After Thermal Aging (e.g., at 100°C or 150°C) | Plastic Deformation / Cohesive | Increased ductility and toughness due to heat-induced crosslinking |

| Poly(ethyl 2-cyanoacrylate) | Before and After Thermal Aging | Brittle / Interfacial | Lacks thermal crosslinking mechanism, leading to degradation |

Atomic Force Microscopy (AFM) for Nanoscale Surface Properties

Atomic Force Microscopy (AFM) is an advanced surface characterization technique capable of providing three-dimensional topographical maps and quantitative data on various nanoscale properties. youtube.commccrone.comatomfair.com For polymer science, AFM is uniquely suited to analyze surface morphology, roughness, and the distribution of different phases or components in a blend. atomfair.comcovalentmetrology.com Furthermore, AFM can operate in various modes to probe mechanical properties such as elasticity, adhesion, and friction at the nanoscale. nih.govresearchgate.netresearchgate.net

While specific AFM studies focusing exclusively on poly(this compound) are not extensively detailed in the literature, the application of this technique is highly relevant for a deeper understanding of its surface characteristics. Based on its application to similar polymer and adhesive systems, AFM could be employed to:

Image Surface Topography with Nanometer Resolution: To visualize the polymer chain organization and surface texture before and after the heat-induced crosslinking process. researchgate.net

Quantify Surface Roughness: To obtain precise root-mean-square (RMS) roughness values, which influence wetting and adhesion. researchgate.net

Perform Nanomechanical Mapping: Using modes like phase imaging or force spectroscopy, AFM can map variations in surface stiffness (modulus) and adhesion force. researchgate.netpstc.org This would allow for the direct visualization of the effects of crosslinking on the mechanical homogeneity of the polymer surface.

Analyze Interfacial Properties: To study the interaction between the poly(this compound) adhesive and various substrates at the nanoscale, providing insights into the adhesive interface. pstc.org

The ability of AFM to characterize materials with minimal sample preparation makes it an ideal tool for future research into the structure-property relationships of poly(this compound) adhesives. nih.gov

Rheological Property Investigations of this compound Formulations

The rheological properties of this compound monomer formulations are critical parameters that dictate their application characteristics, including flow, gap-filling ability, and cure speed. Viscosity is a primary rheological property of interest for cyanoacrylate adhesives. raajournal.com

This compound adhesives are available in formulations with varying viscosities to suit different industrial applications. raajournal.com The viscosity of these formulations is typically modified using thickeners. raajournal.com Lower viscosity grades are generally free-flowing liquids that cure very rapidly, while higher viscosity formulations are more suitable for porous substrates or applications requiring greater gap-filling capabilities. raajournal.com

Detailed rheological studies on cyanoacrylate-based adhesives often involve oscillatory rheology to measure properties like the storage modulus (G') and loss modulus (G''). researchgate.net For some formulations, viscosity analysis has been performed over a shear rate range of 1 to 300 s⁻¹ and at temperatures between 20°C and 37°C. researchgate.net This type of analysis is crucial for understanding how the adhesive will behave under different application and service conditions.

| Rheological Parameter | Significance for this compound | Typical Range/Factors |

| Viscosity | Determines flowability, gap-fill, and cure speed. | Can range from low (2 cP) to very high (3000 cP) in formulated cyanoacrylates. raajournal.com |

| Shear Rate Dependence | Characterizes how viscosity changes under application stress. | Investigated in ranges such as 1-300 s⁻¹. researchgate.net |

| Temperature Dependence | Affects viscosity during application and performance at service temperatures. | Typically studied between 20°C and 40°C. researchgate.net |

| Storage Modulus (G') | Represents the elastic response of the cured polymer. | Measured via oscillatory rheology to assess cured adhesive stiffness. researchgate.net |

| Loss Modulus (G'') | Represents the viscous response of the cured polymer. | Measured via oscillatory rheology to assess energy dissipation characteristics. researchgate.net |

Mechanical Performance Assessment of Polymerized this compound Adhesives

The mechanical performance of the cured poly(this compound) is the ultimate measure of its effectiveness as an adhesive. The presence of the allyl group provides a unique mechanism for enhancing high-temperature performance through a secondary, heat-activated cure. afinitica.comthreebond.co.jp

Tensile Shear Strength and Adhesion Bond Analysis

Tensile shear strength is a standard metric for evaluating the performance of an adhesive joint. masterbond.com When bonding steel substrates, this compound demonstrates superior thermal resistance compared to standard alkyl cyanoacrylates like the ethyl ester. afinitica.com While its initial strength at room temperature may be comparable to or slightly lower than some conventional cyanoacrylates, its performance after thermal aging is significantly better. afinitica.comraajournal.com

Research shows that after aging at 100°C, the tensile shear strength of this compound on steel can increase, a result of the heat-induced crosslinking of the allyl groups. afinitica.comraajournal.com Even at temperatures as high as 150°C and 250°C, it retains significant bond strength, whereas standard ethyl cyanoacrylate adhesives typically fail completely at these temperatures. afinitica.comraajournal.com This improved thermal durability is directly attributed to the formation of a more robust, crosslinked polymer network. afinitica.comthreebond.co.jp

| Adhesive | Test Condition | Tensile Shear Strength (MPa) on Steel Substrates |

| This compound | 24 hours at 20°C | 12.5 afinitica.com |

| 24 hours at 20°C, then 24 hours at 100°C | 13.9 afinitica.com | |

| 24 hours at 20°C, then 5 hours at 150°C | 9.8 afinitica.com | |

| Ethyl 2-Cyanoacrylate | 24 hours at 20°C | 16.2 afinitica.com |

| 24 hours at 20°C, then 24 hours at 100°C | 4.9 afinitica.com | |

| 24 hours at 20°C, then 5 hours at 150°C | 0 afinitica.com |

Data sourced from Kotzev, D. L., Ward, T. C., & Dwight, D. W. (1981). Assessment of the adhesive bond properties of this compound. afinitica.com

Flexural Strength and Elasticity Measurements

A common drawback of many standard cyanoacrylate adhesives is their brittleness, which can limit their use in applications subjected to bending or flexing. nih.govnih.gov Research into this compound has explored methods to improve its flexibility and elasticity. One effective approach is to blend or co-polymerize it with elastomeric polymers. nih.gov

Studies have shown that mixing pre-polymerized this compound with biodegradable elastomers like poly(L-lactide-co-ε-caprolactone) (PLCL) can significantly enhance flexibility. nih.govresearchgate.net The elasticity of these modified formulations can be evaluated through flexural tests that measure bending recovery. nih.gov While the addition of elastomers may lead to a decrease in absolute bond strength, the improvement in flexibility can be substantial, resulting in a tougher, more resilient adhesive. nih.gov The incorporation of ether linkages into the cyanoacrylate side chain is another strategy that has been shown to produce more flexible monomers with good adhesive strength. nih.gov

| Property | Poly(this compound) | Modified Poly(this compound) (e.g., with PLCL) |

| General Characteristic | More brittle than modified versions | Improved flexibility and elasticity nih.gov |

| Flexural Performance | Lower resistance to bending forces | Enhanced bending recovery nih.govresearchgate.net |

| Primary Advantage | High thermal resistance due to crosslinking afinitica.com | Balanced properties of adhesion and flexibility |

Impact Resistance and Toughness Studies

Poly(this compound), in its unmodified state, shares the characteristic brittleness common to many poly(alkyl 2-cyanoacrylates). afinitica.com This inherent lack of toughness can be a limitation in applications subjected to dynamic loads or impact forces. However, the unique chemical structure of the allyl group presents opportunities for cross-linking, which significantly influences the material's toughness, particularly after thermal aging. Research in this area has largely focused on the performance of poly(this compound) in adhesive applications and as a component in polymer blends designed to enhance mechanical properties.

Studies have demonstrated that the toughness of poly(this compound) is not static but can be substantially improved through post-polymerization modifications, such as heat-induced cross-linking. When used as an adhesive, thermal aging of poly(this compound) bonds has been shown to induce a shift from brittle to more ductile failure modes. Scanning electron microscopy of fracture surfaces of thermally aged adhesive joints has revealed evidence of plastic deformation, a characteristic indicative of increased toughness. afinitica.comafinitica.com This is in contrast to the interfacial and brittle failure that is more typical for this class of polymers. afinitica.com The cross-linking of the polymer chains, facilitated by the allyl side groups at elevated temperatures, creates a more resilient network structure capable of absorbing more energy before failure. afinitica.com

The lap shear strength of adhesive bonds is another metric that provides insight into the toughness of the adhesive layer. A comparative study of steel-steel bonded joints using this compound and ethyl 2-cyanoacrylate showed a notable difference in performance after thermal aging. While the strength of the ethyl 2-cyanoacrylate bond diminished significantly at elevated temperatures, the this compound bond not only maintained but slightly increased its strength after aging at 100°C. afinitica.com

Table 1: Lap Shear Strength of this compound vs. Ethyl 2-Cyanoacrylate Adhesives on Steel Substrates

| Adhesive | Test Condition | Lap Shear Strength (MPa) |

|---|---|---|

| This compound | Room Temperature | 17.7 |

| After 24h at 100°C | 18.6 | |

| After 24h at 150°C | 7.8 | |

| Ethyl 2-cyanoacrylate | Room Temperature | 13.7 |

| After 24h at 100°C | 5.9 | |

| After 24h at 150°C | 0.0 |

To address the inherent brittleness of cyanoacrylates for biomedical applications, research has explored the blending of pre-polymerized this compound with biodegradable elastomers. One such study investigated mixtures of this compound with poly(L-lactide-co-ε-caprolactone) (PLCL). The addition of PLCL was found to improve the flexibility of the resulting bio-glue. researchgate.net Specifically, a blend of this compound and PLCL with a 50:50 molar ratio demonstrated superior bending recovery compared to other formulations, indicating an enhancement in the material's toughness and ability to withstand deformation without fracturing. researchgate.net

Degradation and Stability Research of Poly Allyl 2 Cyanoacrylate

Poly(allyl 2-cyanoacrylate) is a unique polymer within the cyanoacrylate family, distinguished by the presence of an unsaturated allyl group in its ester side chain. This structural feature allows for secondary curing mechanisms, significantly influencing its degradation and stability profile compared to its saturated alkyl counterparts. Research into its degradation behavior is critical for determining its long-term performance in various applications.

Research on Functional Applications in Material Science and Engineering

Development of High-Performance Adhesive Systems

Research into allyl 2-cyanoacrylate for high-performance systems focuses on leveraging its unique chemistry to create adhesives that function under demanding conditions, particularly high temperatures, where traditional cyanoacrylates fail.

The primary advantage of this compound in adhesive formulations is its capacity for high-temperature resistance. permabond.com While typical ethyl cyanoacrylates have service temperature limits around 82°C (180°F), specialty this compound formulations can resist temperatures up to 250°C (482°F). permabond.comellsworth.comellsworth.com This enhanced thermal stability is not inherent to the initial bond but is achieved through a secondary heat cure. permabond.compermabond.com This process involves heating the bonded parts to temperatures above 150°C (302°F), which activates the secondary curing mechanism through the allyl groups, leading to a cross-linked polymer structure. permabond.comhitek-ltd.co.uk

The motivating assumption behind its synthesis was that after the initial anionic curing, the adhesive could undergo subsequent heat-initiated crosslinking, yielding a three-dimensional structure with improved thermal properties. afinitica.comafinitica.com Research has demonstrated that this crosslinking significantly improves the adhesive's performance. For instance, thermal aging of this compound bonds leads to an increase in the glass transition temperature (Tg) and a reduction in weight loss at high temperatures. afinitica.com In one study, after aging a bond for 24 hours at 150°C, the weight loss at 250°C was reduced to just 2%, compared to over 95% for ethyl 2-cyanoacrylate under the same conditions. afinitica.com This heat-induced crosslinking results in much-improved lap-shear strengths at elevated temperatures. afinitica.comafinitica.com

| Property | Ethyl 2-cyanoacrylate | This compound (No Heat Cure) | This compound (With Heat Cure) |

| Max Temperature Resistance | ~82°C (180°F) | ~80°C | Up to 250°C (482°F) |

| Curing Mechanism | Anionic Polymerization | Anionic Polymerization | Anionic + Heat-Induced Radical Polymerization (Crosslinking) |

| Weight Loss at 250°C | >95% | 44% (unaged) | 2% (aged at 150°C for 24h) |

Like other cyanoacrylates, the initial adhesion of this compound occurs via anionic polymerization. chenso.com This reaction is initiated by weak bases, such as trace amounts of moisture present on the surface of most materials, leading to rapid curing when the adhesive is pressed into a thin film between substrates. permabond.compermabond.comchenso.com This allows for fast fixture times, often within seconds, on a wide variety of materials. permabond.comhitek-ltd.co.uk

This compound has been shown to provide excellent bond strength to metals like steel and aluminum, as well as most plastics and rubbers. ellsworth.comellsworth.comhitek-ltd.co.uk The key differentiator in its adhesion mechanism is the subsequent, thermally activated crosslinking. This secondary polymerization transforms the initial linear thermoplastic polymer into a more robust thermoset network. afinitica.comafinitica.com This change in chemical structure is critical for performance at high temperatures. Analysis of bonds between steel substrates showed that while ethyl 2-cyanoacrylate bond strength deteriorates rapidly above 100°C, this compound maintains significant strength at much higher temperatures due to this crosslinking. raajournal.com Scanning electron microscopy of fracture surfaces revealed that after thermal aging, the this compound adhesive layer undergoes plastic deformation, whereas unaged or conventional cyanoacrylate bonds are dominated by brittle, interfacial failure. afinitica.comafinitica.com

| Substrate | Bonding Performance of this compound |

| Metals (Steel, Aluminum) | Excellent bond strength, particularly after heat cure for high-temperature applications. ellsworth.comhitek-ltd.co.uk |

| Plastics | Adheres well to a wide variety of plastics. ellsworth.comhitek-ltd.co.uk |

| Rubbers | Good adhesion to most rubber surfaces. ellsworth.comhitek-ltd.co.uk |

| Ceramics | Used for bonding ceramic parts in electronic and automotive applications. ellsworth.com |

Biomedical Material Engineering Research (Material Science Focus)

While traditional short-chain cyanoacrylates have seen use as tissue adhesives, concerns over brittleness and local tissue toxicity from degradation products have limited their application. nih.govresearchgate.netresearchgate.net Research in biomedical material science has focused on modifying this compound to enhance its biocompatibility and mechanical properties for medical use.

A key strategy to improve the biomedical performance of this compound is pre-polymerization. This involves partially polymerizing the monomer via the allyl group's double bond through heating before its application as an adhesive. google.com This process creates a pre-polymerized this compound (PACA) with a longer-chain structure, which is believed to reduce toxicity. researchgate.netgoogle.com

Further advancements have been made by blending PACA with biodegradable and biocompatible polymers. For example, mixing PACA with poly L-lactic acid (PLLA) or poly(L-lactide-co-ɛ-caprolactone) (PLCL) has been shown to create novel tissue adhesives with improved mechanical properties and biocompatibility. nih.govnih.gov These blended systems aim to overcome the inherent brittleness of pure cyanoacrylate polymers. The addition of elastomers like PLCL improves flexibility, which is crucial for applications on soft, dynamic tissues. nih.gov Researchers have optimized the ratios of these mixtures to balance bond strength with enhanced flexibility and biocompatibility. nih.govnih.gov

The biocompatibility of novel this compound-based bioglues is a critical area of research. In vitro cytotoxicity studies, often conducted according to ISO-10993 standards, are used to assess the material's effect on cells. nih.gov Research has shown that PACA blended with PLLA exhibits biocompatibility that is similar to or even better than commercially available medical adhesives like Dermabond® and Histoacryl®. nih.gov

Cytotoxicity tests using L929 mouse fibroblast cells have been employed to determine optimal pre-polymerization conditions and formulations. nih.gov Studies have also investigated the release of formaldehyde (B43269), a cytotoxic degradation product of cyanoacrylates, from these new formulations. Mixtures of PACA and 2-octyl cyanoacrylate have been developed that release formaldehyde within levels permitted for medical devices. mdpi.comnih.gov In some studies, Raman spectroscopy has been utilized to compare the biochemical changes in cells exposed to PACA/PLLA and commercial adhesives, providing deeper insight into the material-cellular interactions at a molecular level. nih.gov These in vitro assessments consistently show that modifying this compound through pre-polymerization and blending can significantly mitigate the cytotoxicity associated with older cyanoacrylate adhesives. nih.govnih.govmdpi.com

| Formulation | Biocompatibility Assessment Method | Key Findings |

| PACA/PLLA | ISO-10993 cytotoxicity test; Raman spectroscopy on cells. nih.gov | Similar or better biocompatibility compared to Dermabond® and Histoacryl®. nih.gov |

| PACA/PLCL | Cytotoxicity test using L929 fibroblast cells. nih.gov | Biocompatibility and flexibility were improved over commercial bio-glue. nih.gov |

| PACA/2-Octyl Cyanoacrylate | Formaldehyde release measurement; in vitro fibroblast cell growth. mdpi.com | Released formaldehyde within permitted levels for medical devices; no cytotoxicity observed in optimal formulations. mdpi.com |

To validate the in vitro results and assess real-world performance, this compound-based tissue adhesives have been evaluated in animal models. In vivo studies using rats have been conducted to observe wound healing and tissue response. nih.govnih.gov

Histological analysis of dermal tissues in rats treated with a PACA/PLLA adhesive revealed fewer signs of inflammation and enhanced collagen formation compared to wounds treated with Dermabond® or Histoacryl®. nih.gov Furthermore, no harmful side effects or infections were observed in wound healing tests with PACA/PLCL formulations. nih.gov Beyond biocompatibility, these animal studies also assess the material's functional performance. The mechanical strength of healed tissue is a key metric. Incised tissues in rats treated with the PACA/PLLA adhesive were found to have a stronger tensile strength compared to those treated with the commercial alternatives. nih.gov In the context of bone repair, a meta-analysis of animal studies found that cyanoacrylate adhesives could result in more bone regeneration compared to conventional metal fixation methods. nih.gov These in vivo results indicate that advanced bio-glues based on modified this compound are not only biocompatible but can also provide superior mechanical performance for tissue adhesion and wound closure. nih.govnih.gov

Advanced Materials for Drug and Vaccine Delivery Systems